molecular formula C14H14O3 B1670611 Dihydroresveratrol CAS No. 58436-28-5

Dihydroresveratrol

Cat. No.: B1670611
CAS No.: 58436-28-5
M. Wt: 230.26 g/mol
InChI Key: HITJFUSPLYBJPE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Dihydroresveratrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. Additionally, this compound can modulate the activity of sirtuins, a family of proteins involved in cellular regulation, including aging and stress resistance .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. This activation leads to increased glucose uptake and fatty acid oxidation, thereby enhancing cellular metabolism. Moreover, this compound has been reported to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its protective effects on cells .

Molecular Mechanism

The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to and inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to activate sirtuin 1 (SIRT1), a protein that regulates cellular stress responses and longevity. This activation leads to deacetylation of target proteins, resulting in altered gene expression and improved cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and reactive oxygen species. Long-term studies have shown that this compound can maintain its protective effects on cells, including reducing oxidative stress and inflammation, over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as improving metabolic health and reducing inflammation. At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates. These metabolites are more water-soluble and can be excreted from the body more efficiently. This compound also affects metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), facilitating its uptake and efflux. This compound can also bind to plasma proteins, such as albumin, which aids in its distribution throughout the body. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. The localization of this compound within specific organelles can enhance its efficacy and specificity in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroresveratrol can be synthesized through the reduction of resveratrol. This reduction can be achieved using hydrogenation reactions where resveratrol is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction typically proceeds at room temperature and atmospheric pressure, resulting in the hydrogenation of the double bond in resveratrol to form this compound.

Industrial Production Methods: Industrial production of this compound can involve biotransformation processes using engineered microorganisms. For instance, metabolically engineered Escherichia coli can be used to produce resveratrol, which can then be converted to this compound through microbial fermentation . This method leverages the natural metabolic pathways of microorganisms to achieve efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: Dihydroresveratrol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: As mentioned, this compound is formed by the reduction of resveratrol.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl groups on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce substituents on the aromatic rings.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: this compound itself is the product of the reduction of resveratrol.

    Substitution: Brominated or nitrated derivatives of this compound.

Properties

IUPAC Name

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITJFUSPLYBJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60973983
Record name Dihydroresveratrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58436-28-5
Record name Dihydroresveratrol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroresveratrol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydroresveratrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl]
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Record name DIHYDRORESVERATROL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is dihydroresveratrol metabolized in the body?

A: this compound undergoes extensive metabolism primarily in the intestine and liver []. The major metabolic pathways include:

  • Phase I Metabolism: Hydroxylation, dehydrogenation []
  • Phase II Metabolism: Glucuronidation, sulfation, glutathione conjugation, methylation []

Q2: What are the major metabolites of this compound?

A: The primary metabolites of this compound are glucuronide and sulfate conjugates, along with reduced this compound conjugates []. Notably, this compound can be further metabolized by gut microbiota into resveratrol, lunularin (3,4'-dihydroxybibenzyl), and 3,4'-dihydroxy-trans-stilbene [, , ]. Interestingly, the ability to produce lunularin from this compound varies among individuals, leading to distinct metabotypes [].

Q3: How does the bioavailability of this compound compare to resveratrol?

A: While both compounds undergo extensive metabolism, the oral bioavailability of this compound is higher than that of resveratrol []. This is attributed to the saturation of the double bond in this compound, making it less susceptible to immediate metabolism [].

Q4: Are there differences in this compound metabolism between individuals?

A: Yes, significant interindividual differences in this compound metabolism by human gut microbiota have been observed [, ]. This variation contributes to the diverse biological effects of this compound among individuals.

Q5: How does the gut microbiota influence this compound levels?

A: The gut microbiota plays a crucial role in this compound metabolism. Specifically, certain bacteria, like Eggerthella lenta, possess resveratrol reductase, an enzyme that specifically catalyzes the conversion of resveratrol to this compound []. This highlights the complex interplay between dietary compounds and the gut microbiome in influencing this compound levels.

Q6: What are the known biological activities of this compound?

A6: this compound has shown a wide array of bioactivities, including:

  • Antioxidant and Anti-inflammatory Effects: Demonstrated both in vitro and in vivo [, , , ].
  • Anticancer Activity: Exhibited promising antiproliferative effects against various cancer cell lines, including colon cancer cells [, , ].
  • Neuroprotective Effects: In vitro studies show that this compound protects rat cortical neurons against glutamate-induced excitotoxicity [].
  • Improved Liver Function: Studies in septic rats demonstrated that this compound improved liver injury, potentially by regulating the nuclear factor-kappa B signaling pathway [].

Q7: What is the role of this compound in relation to the aryl hydrocarbon receptor (AHR)?

A: Research suggests that this compound may act as a potential ligand for AHR []. This interaction is particularly relevant in the context of colitis, where the ratio of this compound to resveratrol influences AHR activation and contributes to anti-inflammatory effects [].

Q8: Does this compound interact with sirtuin proteins?

A: While this compound itself has not been extensively studied for direct interactions with sirtuins, its microbial biotransformation product, lunularin, has shown moderate SIRT3 agonistic activity []. Further research is needed to fully understand the potential of this compound and its metabolites in modulating sirtuin activity.

Q9: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C14H14O3, and its molecular weight is 230.26 g/mol [].

Q10: Has this compound been identified in natural sources?

A: Yes, this compound has been identified in various plant sources. Notably, it was isolated for the first time from Camellia oleifera leaves []. It has also been found in Shorea multiflora [], and various Lonicera caerulea varieties [, ].

Q11: How do structural modifications of this compound affect its biological activities?

A: Research has shown that the presence of the saturated ethylene bridge in this compound, as opposed to the double bond in resveratrol, significantly influences its biological activity and metabolism []. The antiproliferative activity of this compound is generally lower than that of resveratrol [, ]. Modifications to the phenolic hydroxyl groups also affect activity. For example, methylation of this compound can lead to compounds with enhanced SIRT3 agonistic activity [].

Q12: Does the lipophilicity of this compound and its analogs influence their biological activity?

A: Yes, a study investigating the inhibitory effects of resveratrol analogs on human 3β-hydroxysteroid dehydrogenase 1 (3β-HSD1) found a negative correlation between lipophilicity (LogP) and IC50 values []. This suggests that increased lipophilicity enhances the inhibitory effect of these compounds on 3β-HSD1.

Q13: Have computational methods been used to study this compound?

A: Yes, computational chemistry techniques like molecular docking and molecular dynamics simulations have been employed to investigate the interactions of this compound and its analogs with biological targets [, ]. These studies provide insights into the binding modes and potential mechanisms of action of this compound.

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